molecular formula C9H7ClFNO2 B2934254 N-(2-Chloroacetyl)-4-fluorobenzamide CAS No. 897027-67-7

N-(2-Chloroacetyl)-4-fluorobenzamide

Cat. No.: B2934254
CAS No.: 897027-67-7
M. Wt: 215.61
InChI Key: KNZOYBWLXURYGS-UHFFFAOYSA-N
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Description

N-(2-Chloroacetyl)-4-fluorobenzamide: is an organic compound that belongs to the class of chloroacetamides It is characterized by the presence of a chloroacetyl group attached to a 4-fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroacetyl)-4-fluorobenzamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluoroaniline+Chloroacetyl chlorideThis compound\text{4-Fluoroaniline} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} 4-Fluoroaniline+Chloroacetyl chloride→this compound

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloroacetyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form 4-fluorobenzoic acid and chloroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine.

    Hydrolysis: This reaction can be carried out using aqueous acid or base.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.

Major Products Formed:

    Nucleophilic substitution: Substituted amides, esters, or thioesters.

    Hydrolysis: 4-Fluorobenzoic acid and chloroacetic acid.

Scientific Research Applications

Chemistry: N-(2-Chloroacetyl)-4-fluorobenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.

Industry: In the industrial sector, this compound is used in the production of herbicides and other agrochemicals.

Comparison with Similar Compounds

  • N-(2-Chloroacetyl)-4-chlorobenzamide
  • N-(2-Chloroacetyl)-4-methylbenzamide
  • N-(2-Chloroacetyl)-4-nitrobenzamide

Comparison: N-(2-Chloroacetyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and affect its binding affinity to target proteins. These properties make this compound a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-chloroacetyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO2/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZOYBWLXURYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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